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Compound of Interest

Methyl 6-fluoro-3-iodo-2-
Compound Name:

methylbenzoate
CAS No.: 1149379-04-3
Cat. No.: B3214662

Get Quote

\ J

CAS: 1149379-04-3 Formula: CoHsFIO2 Molecular Weight: 294.06 g/mol [1][2]

Introduction & Strategic Value

Methyl 6-fluoro-3-iodo-2-methylbenzoate is a high-value trisubstituted benzene scaffold
used extensively in the synthesis of kinase inhibitors, KRAS G12C covalent inhibitors, and
allosteric modulators.[1] Its structural utility lies in its "orthogonal reactivity," allowing medicinal
chemists to sequentially functionalize the ring with high regiocontrol.

Key Structural Features:

e C3-lodine (The Anchor): The most reactive handle.[1][2] Located ortho to the C2-methyl
group, it allows for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1] Note: The
C2-methyl group exerts steric pressure, often requiring specialized ligands (e.g., Buchwald
biaryl phosphines) for efficient coupling.[1]

e C6-Fluorine (The Diversity Vector): Positioned ortho to the ester.[1] This fluorine is activated
for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing ester group,
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allowing for the introduction of amines or ethers later in the synthesis.[1]

o Cl-Ester (The Cyclization Handle): Serves as a precursor to amides, acids, or heterocycles
(e.g., quinazolinones, indazoles) when reacted with nucleophiles introduced at C6 or C2.[1]

Handling, Storage, and Safety[1][3]

o Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on
purity/polymorph).[1]

» Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen). Protect from light
(iodides can photodegrade).[1]

o Safety Profile:
o H315/H319: Causes skin and serious eye irritation.[1][3][4]
o H335: May cause respiratory irritation.[1][3][4]

o Precaution: Use standard PPE.[1][3][4] Avoid contact with metal spatulas if trace metal
contamination is a concern for downstream catalysis.[1]

Reactivity Map & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this building
block.

Chemoselectivity Logic

C3-I reacts FASTER than C6-F :
Perform Pd-coupling first to avoid . PA(0), Ar-B(OH)2 Pathway A: Suzuki Coupling Biaryl Intermediates
poisoning catalyst with free amines. | - Site: C3-lodine (C-C Bond Formation) (Kinase Inhibitor Core)
R-NH2, Base
_ _Site: C6-Fluorine Pathway B: SnAr Displacement Aniline Derivatives
LiIOH/NaOH (C-N/C-0O Bond Formation) (Solubility/H-Bonding)
Site: C1-Ester
Pathway C: Ester Hydrolysis Benzoic Acids
(Acid Deprotection) (Amide Coupling Precursor)

Methy! 6-fluoro-3-iodo-
2-methylbenzoate
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Figure 1: Chemoselective reactivity profile. The C3-lodine is the primary point of diversification.

[1]

Detailed Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura
Coupling (C3-Functionalization)

Objective: To couple an aryl boronic acid to the C3 position.[1] Challenge: The C2-methyl group
creates steric hindrance.[1] Standard Pd(PPhs)a often results in low yields or sluggish kinetics.
[1] Solution: Use of Pd(dppf)Clz or XPhos Pd G2 precatalysts.[1]

Materials:

e Substrate: Methyl 6-fluoro-3-iodo-2-methylbenzoate (1.0 equiv)

Boronic Acid: Aryl-B(OH)2 (1.2 — 1.5 equiv)[1]

Catalyst: Pd(dppf)CIz[1]-CH2Clz (3—-5 mol%) OR XPhos Pd G2 (2 mol%)[1]

Base: K2COs (3.0 equiv) or Cs2COs (for difficult substrates)[1]

Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for higher temp)[1]

Step-by-Step Methodology:

o Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or Schlenk flask
with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (3.0 eq).

e Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Nitrogen for 10 minutes
to remove dissolved Oxygen (critical to prevent homocoupling).[1]

o Catalyst Addition: Add the Palladium catalyst (3—5 mol%) quickly against a counter-flow of
Nitrogen. Seal the vessel immediately.

e Reaction:
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o Thermal: Heat to 90°C for 4—12 hours.

o Microwave: Heat to 100°C for 30—-60 minutes.

e Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (m/z
~294) and appearance of the biaryl product.

o Note: De-iodination (reduction) is a common side reaction if the catalyst dies. If observed,
increase catalyst loading or switch to anhydrous conditions with KsPOQOa.[1]

o Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Wash organic layer
with brine, dry over Na2S0Oa4, and concentrate.

 Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: SNAr Displacement of C6-Fluorine

Obijective: To introduce an amine or alkoxide at the C6 position.[1] Mechanism: The ester at C1
activates the C6-Fluorine via resonance (ortho-relationship).[1]

Materials:

e Substrate: Methyl 6-fluoro-3-iodo-2-methylbenzoate (or the biaryl product from Protocol A)
» Nucleophile: Primary or Secondary Amine (1.2 — 2.0 equiv)[1]
» Base: DIPEA (3.0 equiv) or K2COs (if using salt forms of amines)[1]

e Solvent: DMSO or NMP (polar aprotic is essential)[1]

Step-by-Step Methodology:

» Dissolution: Dissolve the substrate in DMSO (0.2 M concentration).
e Addition: Add the amine nucleophile and DIPEA.
» Reaction: Heat to 80-100°C.

o Observation: The reaction typically proceeds within 2—6 hours.
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o Color Change: Reaction mixture often turns deep yellow/orange as the aniline derivative

forms.

o Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates.

Filter the solid. If no precipitate, extract with EtOAc.[1]

o Caution: DMSO requires thorough washing with water/brine to remove.[1]

Troubleshooting Guide

Issue

Probable Cause

Corrective Action

Low Conversion (Suzuki)

Steric hindrance from C2-
Methyl

Switch ligand to XPhos or
SPhos (Buchwald ligands).[1]

Increase temp to 110°C.

De-iodination (Ar-H formed)

Protodehalogenation

Ensure solvent is strictly
degassed.[1] Reduce water
content (use anhydrous
Toluene/KsP0a4).[1]

No Reaction (SNAr)

Poor activation

Increase temperature to
120°C. Switch solvent to NMP.
Ensure amine is nucleophilic

(steric bulk reduces rate).[1]

Hydrolysis of Ester

Basic conditions too harsh

If ester hydrolyzes during
Suzuki, switch base from
K2COs to KsPOa or KF
(milder).

Case Study: Synthesis of a Quinazolinone Scaffold

This compound is an ideal precursor for 8-iodo-substituted quinazolinones.[1]

o Step 1. SNAr with an amine (R-NHz2) at C6 — Forms secondary aniline.[1]

o Step 2: Hydrolysis of C1-Ester —» Forms Benzoic Acid.[1]

o Step 3: Condensation with Formamide or Urea — Cyclization to Quinazolinone.[1]
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o Result: The C3-lodine remains intact (now at position 8 of the quinazolinone), ready for
late-stage diversification.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3214662/docs#technical-application-note-methyl-6-
fluoro-3-iodo-2-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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